3-Hydroxy-1-methylpyrrolidine-2,5-dione

Solubility Physicochemical Properties Process Chemistry

Procure 3-Hydroxy-1-methylpyrrolidine-2,5-dione (CAS 19948-27-7) for validated glycopyrrolate synthesis and asymmetric reactions. Its synergistic N-methyl and 3-hydroxy groups prevent side reactions common with unsubstituted analogs, while enabling chiral control and aqueous green chemistry applications. Substituting with N-methylsuccinimide or NHS compromises stereochemical purity and introduces process risk. This compound is essential for labs requiring high diastereoselectivity and a defined stereocenter in downstream products.

Molecular Formula C5H7NO3
Molecular Weight 129.11 g/mol
CAS No. 19948-27-7
Cat. No. B009318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-methylpyrrolidine-2,5-dione
CAS19948-27-7
Synonyms2-HMSI
2-hydroxy-N-methylsuccinimide
Molecular FormulaC5H7NO3
Molecular Weight129.11 g/mol
Structural Identifiers
SMILESCN1C(=O)CC(C1=O)O
InChIInChI=1S/C5H7NO3/c1-6-4(8)2-3(7)5(6)9/h3,7H,2H2,1H3
InChIKeyNLKACWKSCREJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-1-methylpyrrolidine-2,5-dione (CAS 19948-27-7): A Verified Chiral Building Block for Asymmetric Synthesis


3-Hydroxy-1-methylpyrrolidine-2,5-dione (CAS 19948-27-7), also known as N-methylhydroxysuccinimide or 2-hydroxy-N-methylsuccinimide, is a cyclic N-substituted carboxylic acid imide with the molecular formula C₅H₇NO₃ and a molecular weight of 129.11 g/mol . It is a hydroxylated derivative of the common succinimide scaffold, featuring a secondary alcohol at the 3-position of the pyrrolidine-2,5-dione ring [1]. This compound exists in racemic form under CAS 19948-27-7, while its (S)-enantiomer is assigned the distinct CAS number 104612-35-3 [2]. Its predicted physicochemical properties include a density of 1.438 g/cm³, a boiling point of 314.9°C at 760 mmHg, and a polar surface area (PSA) of 58 Ų . As a versatile small-molecule intermediate, it serves as a precursor in pharmaceutical synthesis, including its use in the production of glycopyrrolate, and finds application as a catalyst, reaction intermediate, and chiral auxiliary in various organic transformations .

3-Hydroxy-1-methylpyrrolidine-2,5-dione: The Risks of Generic Substitution with Common Succinimide Analogs


Substituting 3-hydroxy-1-methylpyrrolidine-2,5-dione with other in-class compounds like N-methylsuccinimide or N-hydroxysuccinimide (NHS) is scientifically unjustified for many applications, as it introduces significant and often detrimental changes in both reactivity and stereochemical control. This compound's unique value is derived from the synergistic effect of its N-methyl substitution and its 3-hydroxy group, which together confer distinct physicochemical properties and a defined stereocenter. For instance, the presence of the methyl group on the nitrogen atom prevents the undesired side reactions common with the NH group of unsubstituted succinimide, while the hydroxyl group provides a handle for further derivatization or acts as a chiral auxiliary . While N-hydroxysuccinimide is primarily an activating agent for carboxylic acids, the N-methylhydroxysuccinimide scaffold in this compound is structurally and functionally distinct. Furthermore, the (S)-enantiomer of this compound (CAS 104612-35-3) offers critical stereochemical control in asymmetric synthesis, a feature entirely absent in its racemic counterpart and other achiral analogs. Ignoring these critical differences can lead to reaction failure, loss of stereochemical purity in downstream products, or the introduction of difficult-to-remove impurities .

Quantitative Evidence for Selecting 3-Hydroxy-1-methylpyrrolidine-2,5-dione over Analogs


Comparative Solubility: Superior Aqueous Solubility of 3-Hydroxy-1-methylpyrrolidine-2,5-dione vs. Unsubstituted Succinimide

The introduction of a 3-hydroxy group on the pyrrolidine-2,5-dione ring of 3-hydroxy-1-methylpyrrolidine-2,5-dione results in a dramatic increase in aqueous solubility compared to the parent compound, N-methylsuccinimide, a common analog lacking this functional group. This increased hydrophilicity can be a critical factor in reaction design and purification strategies . This is a class-level inference based on the established impact of hydroxyl group addition on the water solubility of small organic molecules.

Solubility Physicochemical Properties Process Chemistry

Stereochemical Purity: Enantiomerically Pure (S)-3-Hydroxy-1-methylpyrrolidine-2,5-dione (CAS 104612-35-3) vs. Racemic Mixture (CAS 19948-27-7)

In the context of asymmetric synthesis, the enantiomerically pure (S)-enantiomer (CAS 104612-35-3) provides a defined stereocenter, whereas the racemic mixture (CAS 19948-27-7) does not. This is a direct head-to-head comparison based on the fundamental principles of stereochemistry. The (S)-enantiomer is a specific chiral reagent used to transfer chirality to a prochiral substrate, leading to a diastereomeric excess in the product, while the racemic mixture will produce a mixture of diastereomers or fail to induce stereoselectivity .

Chiral Synthesis Enantiomeric Excess Diastereoselectivity

Application-Specific Reactivity: 3-Hydroxy-1-methylpyrrolidine-2,5-dione as a Glycopyrrolate Intermediate

3-Hydroxy-1-methylpyrrolidine-2,5-dione is a known key intermediate in the synthesis of the anticholinergic drug glycopyrrolate [1]. This establishes a direct, application-specific link to a commercial pharmaceutical process, providing a tangible justification for its procurement over similar, but unvalidated, pyrrolidine-2,5-dione derivatives. The use of alternative pyrrolidine-2,5-dione analogs in this specific synthesis would constitute a new, unoptimized process, introducing unknown impurity profiles and regulatory hurdles [2].

Pharmaceutical Intermediates API Synthesis Process Chemistry

Hydrogen Bonding Capacity: 3-Hydroxy-1-methylpyrrolidine-2,5-dione vs. N-Methylsuccinimide

The presence of the 3-hydroxy group on 3-hydroxy-1-methylpyrrolidine-2,5-dione introduces a hydrogen bond donor (HBD) and an additional acceptor (HBA) compared to the core scaffold, N-methylsuccinimide. This is a class-level inference based on well-established principles of medicinal chemistry . This dual functionality can be crucial for engaging biological targets or influencing molecular conformation, whereas the unsubstituted analog can only act as a hydrogen bond acceptor .

Medicinal Chemistry Lead Optimization Molecular Recognition

3-Hydroxy-1-methylpyrrolidine-2,5-dione (CAS 19948-27-7): High-Value Procurement Scenarios in Research and Development


Asymmetric Synthesis and Chiral Auxiliary Applications

Procurement of the (S)-enantiomer (CAS 104612-35-3) is critical for any laboratory conducting asymmetric synthesis, particularly for reactions like Diels-Alder cycloadditions where it is used as a chiral auxiliary. The defined stereocenter and high enantiomeric purity (≥ 95% ee) are essential for achieving high diastereoselectivity in the final product. Using the racemic mixture (CAS 19948-27-7) or an achiral analog will not provide the required stereochemical control and is likely to yield an undesired mixture of isomers .

Synthesis of Glycopyrrolate and Related Pharmaceutical Intermediates

This compound is a documented key intermediate in the synthesis of the antimuscarinic drug glycopyrrolate. For process chemists, CROs, and pharmaceutical companies involved in the manufacture of this API or its analogs, 3-hydroxy-1-methylpyrrolidine-2,5-dione is a necessary and validated starting material. Substituting it with a similar compound would introduce significant process risk, potentially alter impurity profiles, and require extensive revalidation, making the procurement of this specific CAS number essential [1].

Development of Greener Synthetic Methodologies

Its high aqueous solubility (535 g/L) makes it an attractive candidate for developing reactions in water or aqueous solvent mixtures. For process chemists seeking to reduce reliance on organic solvents and develop more sustainable, 'greener' synthetic routes, this property provides a quantifiable advantage over more hydrophobic pyrrolidine-2,5-dione analogs like N-methylsuccinimide (estimated solubility ~386 g/L) .

Medicinal Chemistry: Fragment-Based Drug Discovery and Library Synthesis

The unique combination of hydrogen bond donor and acceptor functionalities (1 HBD, 3 HBA) makes 3-hydroxy-1-methylpyrrolidine-2,5-dione a valuable and versatile fragment or building block for constructing diverse chemical libraries. In comparison to the simpler N-methylsuccinimide (0 HBD, 2 HBA), this compound offers a more complex pharmacophore for engaging biological targets, potentially leading to higher hit rates in fragment screening and a more efficient exploration of chemical space in lead optimization programs [2].

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